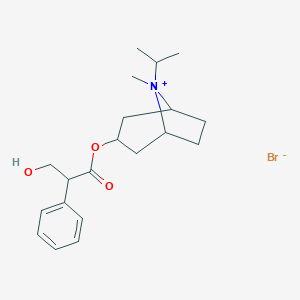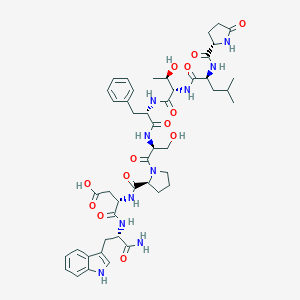
溴化异丙托溴铵
描述
溴化异丙托品是一种季铵化合物,具有抗胆碱能作用。它通常用作支气管扩张剂,用于治疗慢性阻塞性肺疾病和哮喘等呼吸系统疾病。该化合物通过放松气道平滑肌而起作用,使呼吸变得更容易 .
科学研究应用
溴化异丙托品具有广泛的科学研究应用。 在医学中,它被用作支气管扩张剂,以控制慢性阻塞性肺疾病和哮喘的症状 . 它也被用于治疗与普通感冒和季节性过敏性鼻炎相关的鼻涕 . 在药物研究中,溴化异丙托品因其在各种制剂(包括干粉吸入器)中的疗效和安全性而被研究 . 此外,它还用于质量控制和校准的分析应用中 .
作用机制
溴化异丙托品通过作为抗胆碱能药物发挥作用。 它通过拮抗乙酰胆碱(一种从迷走神经释放的神经递质)的作用,抑制迷走神经介导的反射 . 该作用导致气道平滑肌松弛,减少支气管痉挛并改善气流 .
生化分析
Biochemical Properties
Ipratropium bromide acts as a nonselective muscarinic acetylcholine receptor antagonist and a bronchodilator . It competes with acetylcholine, inhibiting its action and thereby reducing the bronchoconstrictive effects of acetylcholine .
Cellular Effects
Ipratropium bromide has a significant impact on various types of cells and cellular processes. It is used to treat symptoms of chronic obstructive pulmonary disease (COPD) and asthma . It works by causing smooth muscles to relax , opening up the medium and large airways in the lungs .
Molecular Mechanism
The molecular mechanism of action of Ipratropium bromide involves its role as an anticholinergic agent. It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine . This antagonistic action is believed to be the primary mechanism by which Ipratropium bromide exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
The onset of action for Ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours This suggests that the effects of Ipratropium bromide can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of Ipratropium bromide can vary with different dosages. For instance, a study in dogs showed that low-dose Ipratropium bromide can decrease airway size by the initial, preferential blockade of neuronal M2 muscarinic receptors, whereas a larger dose of Ipratropium bromide blocks M3 muscarinic receptors on airway smooth muscle, resulting in bronchodilation .
Metabolic Pathways
Ipratropium bromide is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .
Transport and Distribution
Ipratropium bromide is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect without presenting a significant systemic absorption .
准备方法
合成路线及反应条件: 溴化异丙托品的合成通常涉及苯乙酸乙酯与异丙基托品醇反应生成苯乙酸异丙基托品。 然后,该中间体经过取代、还原和加成反应生成溴化异丙托品 . 另一种方法是使用托品-N-异丙基降托品酯作为原料,以氯仿为溶剂,以溴甲烷为试剂 .
工业生产方法: 溴化异丙托品的工业生产侧重于优化产率和减少环境影响。 该过程涉及回收溴甲烷等挥发性原料,以最大程度地减少对臭氧层的破坏并提高整体效率 .
化学反应分析
反应类型: 溴化异丙托品会发生多种化学反应,包括季铵化,其中降托品或相关化合物与异丙基溴反应引入异丙基 . 该反应对于赋予药物支气管扩张和毒蕈碱拮抗作用至关重要。
常用试剂和条件: 溴化异丙托品合成中常用的试剂包括苯乙酸乙酯、异丙基托品醇和溴甲烷。 反应条件通常涉及使用氯仿和二氯甲烷等溶剂,并进行温度控制以优化产率 .
相似化合物的比较
类似化合物:
- 阿托品
- 溴化噻托溴
- 沙丁胺醇
- 蒙特卢卡斯特
- 泼尼松
独特性: 溴化异丙托品在抗胆碱能药物中具有独特性,因为它对气道中的毒蕈碱受体具有特异性作用,使其作为支气管扩张剂特别有效 . 与其他支气管扩张剂(如沙丁胺醇,它是β2-肾上腺素受体激动剂)相比,溴化异丙托品的作用机制不同,为患者提供了另一种治疗选择 .
属性
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ipratropium bromide (Atrovent)?
A1: Ipratropium bromide is an anticholinergic drug, meaning it blocks the action of acetylcholine in the body. Specifically, it acts as a competitive antagonist at muscarinic receptors, primarily M₃ receptors found in smooth muscle, including the airways. [] By blocking acetylcholine's effects at these receptors, ipratropium bromide prevents bronchoconstriction and reduces mucus secretion in the airways. [, ]
Q2: What are the downstream effects of ipratropium bromide binding to its target?
A2: By antagonizing muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This leads to bronchodilation, reducing airway resistance and improving airflow. [] Additionally, it inhibits mucus secretion, further aiding in relieving airway obstruction. []
Q3: What is the molecular formula and weight of ipratropium bromide?
A3: The molecular formula of ipratropium bromide is C₂₀H₃₀BrNO₃. Its molecular weight is 414.3 g/mol.
Q4: How does the presence of preservatives in ipratropium bromide solutions affect their stability?
A4: Studies show that preservatives like benzalkonium chloride and ethylenediaminetetraacetic acid (EDTA) in some ipratropium bromide solutions can negatively impact its stability and even induce bronchoconstriction in certain individuals. [, ] Preservative-free ipratropium bromide solutions have demonstrated greater stability and reduced risk of paradoxical bronchospasm. []
Q5: Are there concerns regarding the migration of semivolatile compounds in ipratropium bromide inhalation solutions?
A5: Yes, there are concerns about the migration of semivolatile compounds, like vanillin, through the low-density polyethylene (LDPE) vials often used to package ipratropium bromide solutions. [] Research suggests that secondary packaging, such as foil pouches, can effectively prevent this migration and maintain drug product integrity. []
Q6: How does the combination of ipratropium bromide with beta-2 agonists like salbutamol (Ventolin) or fenoterol affect bronchodilation in patients with asthma or chronic obstructive pulmonary disease (COPD)?
A6: Combining ipratropium bromide with beta-2 agonists like salbutamol or fenoterol often leads to synergistic bronchodilation, surpassing the efficacy of either drug alone. [, , , , , , , , ] This combination therapy proves particularly beneficial in managing acute asthma exacerbations and severe COPD. [, ]
Q7: Can ipratropium bromide be used with corticosteroids like budesonide (Pulmicort) in treating respiratory conditions?
A7: Yes, ipratropium bromide is frequently combined with inhaled corticosteroids like budesonide to manage inflammatory respiratory diseases like asthma, COPD, and bronchiolitis. [, , , , , ] This combination provides both bronchodilation and anti-inflammatory effects, resulting in enhanced symptom control and improved lung function. [, ]
Q8: What are the clinical applications of ipratropium bromide?
A8: Ipratropium bromide is primarily used to manage respiratory conditions characterized by bronchoconstriction and mucus hypersecretion. These include: * Chronic Obstructive Pulmonary Disease (COPD): Ipratropium bromide is a mainstay treatment for COPD, offering sustained bronchodilation and improving lung function. [, , , ] * Asthma: While not a first-line therapy for acute asthma attacks, ipratropium bromide can be used alongside beta-2 agonists, particularly in severe cases. [, , , ] * Bronchiolitis: In infants and young children, ipratropium bromide, often in combination with other medications, helps relieve wheezing and improve breathing difficulties associated with bronchiolitis. [, , , ] * Rhinitis: Ipratropium bromide nasal spray effectively reduces rhinorrhea (runny nose) associated with allergic and non-allergic rhinitis, including the common cold. []
Q9: What are the different formulations of ipratropium bromide available for administration?
A10: Ipratropium bromide is available in various formulations, including: * Metered-dose inhalers (MDIs): These are handheld devices that deliver a precise dose of ipratropium bromide as an aerosol directly into the lungs. [, ] * Nebulizers: Nebulizers convert liquid ipratropium bromide into a fine mist that can be easily inhaled, making it suitable for infants and individuals with severe breathing difficulties. [, , ] * Nasal sprays: This formulation delivers ipratropium bromide directly to the nasal passages, effectively managing rhinorrhea. [] * Inhalation powder: This dry powder formulation offers an alternative to aerosols and might be preferred by individuals sensitive to propellants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















